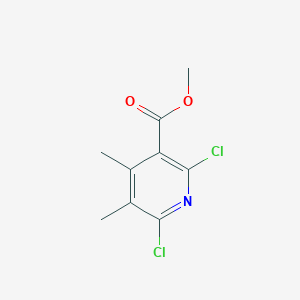![molecular formula C16H18N4O2 B11756159 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea is an organic compound with a complex structure It consists of a biphenyl core with two methyl groups at the 3 and 3’ positions and two urea groups at the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea typically involves the reaction of 3,3’-dimethylbiphenyl with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea involves similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The urea groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated urea groups.
Substitution: Substituted derivatives with new functional groups replacing the urea groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethylbiphenyl: A precursor in the synthesis of 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea.
4,4’-Diamino-3,3’-dimethylbiphenyl: Another derivative with similar structural features but different functional groups.
Uniqueness
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea is unique due to its dual urea groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C16H18N4O2 |
|---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
[4-[4-(carbamoylamino)-3-methylphenyl]-2-methylphenyl]urea |
InChI |
InChI=1S/C16H18N4O2/c1-9-7-11(3-5-13(9)19-15(17)21)12-4-6-14(10(2)8-12)20-16(18)22/h3-8H,1-2H3,(H3,17,19,21)(H3,18,20,22) |
InChI-Schlüssel |
NUUFEPKSJLDARI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N)C)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
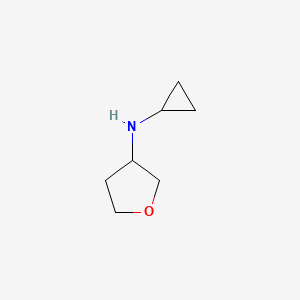
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)
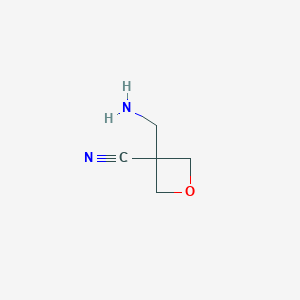
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
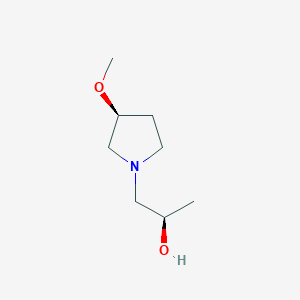
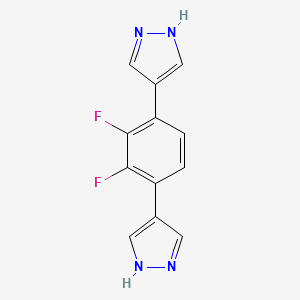
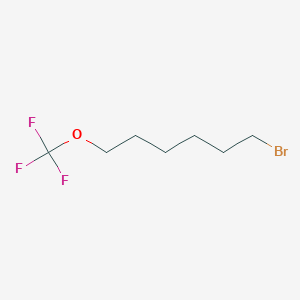
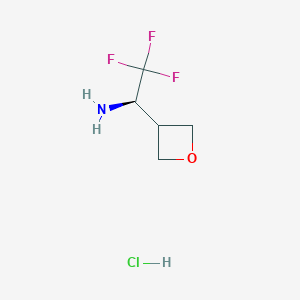
![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
